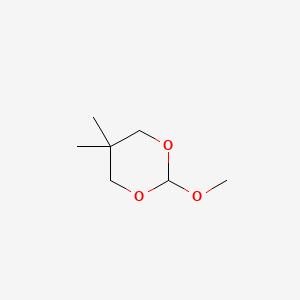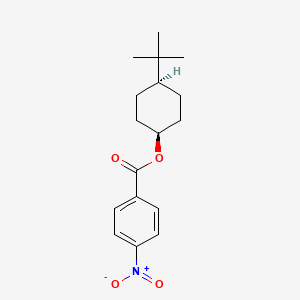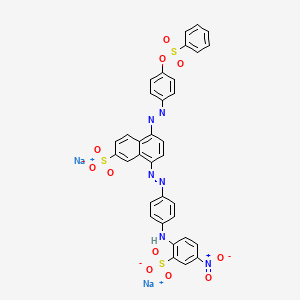
2-Naphthalenesulfonic acid, 8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-5-((4-((phenylsulfonyl)oxy)phenyl)azo)-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenesulfonic acid, 8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-5-((4-((phenylsulfonyl)oxy)phenyl)azo)-, disodium salt is a complex organic compound. It is characterized by its azo groups, sulfonic acid groups, and nitro groups, which contribute to its unique chemical properties. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-5-((4-((phenylsulfonyl)oxy)phenyl)azo)-, disodium salt typically involves multiple steps, including diazotization and azo coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The presence of sulfonic acid groups requires specific reaction conditions, such as acidic or basic environments, to ensure proper functionalization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial to achieving efficient synthesis. The final product is often purified through crystallization or chromatography techniques to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenesulfonic acid, 8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-5-((4-((phenylsulfonyl)oxy)phenyl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The azo groups can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Sodium hydroxide, sulfuric acid.
Major Products Formed
Amines: From the reduction of nitro and azo groups.
Sulfonated Derivatives: From substitution reactions involving sulfonic acid groups.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenesulfonic acid, 8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-5-((4-((phenylsulfonyl)oxy)phenyl)azo)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a pH indicator.
Wirkmechanismus
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups are responsible for the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The nitro groups can undergo reduction to form amines, which can further participate in various biochemical pathways. The molecular targets and pathways involved include interactions with proteins and enzymes, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Naphthalenesulfonic acid, 4-hydroxy-3-[[4-[(4-nitro-2-sulfophenyl)azo]-6(or 7)-sulfo-1-naphthalenyl]azo]-7-(phenylamino)-, trisodium salt
- 7-Amino-4-hydroxy-3-[[4-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]-2-naphthalenesulfonic acid
Uniqueness
Compared to similar compounds, 2-Naphthalenesulfonic acid, 8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-5-((4-((phenylsulfonyl)oxy)phenyl)azo)-, disodium salt stands out due to its specific combination of functional groups, which confer unique chemical properties and applications. Its dual azo linkages and multiple sulfonic acid groups make it particularly useful in industrial dye production and scientific research.
Eigenschaften
CAS-Nummer |
72986-61-9 |
|---|---|
Molekularformel |
C34H22N6Na2O11S3 |
Molekulargewicht |
832.8 g/mol |
IUPAC-Name |
disodium;5-[[4-(benzenesulfonyloxy)phenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C34H24N6O11S3.2Na/c41-40(42)25-12-17-33(34(20-25)53(46,47)48)35-22-6-8-23(9-7-22)36-39-32-19-18-31(29-16-15-28(21-30(29)32)52(43,44)45)38-37-24-10-13-26(14-11-24)51-54(49,50)27-4-2-1-3-5-27;;/h1-21,35H,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |
InChI-Schlüssel |
KSZNUSASVDLFBT-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione](/img/structure/B14445643.png)
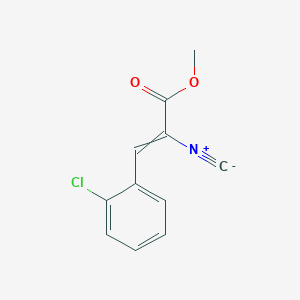
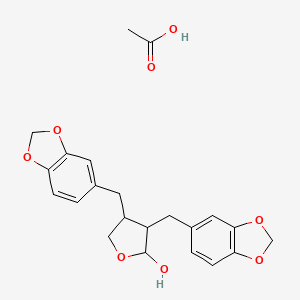
![5,5,5',5'-Tetramethyl[3,3'-bimorpholine]-2,2'-dione](/img/structure/B14445659.png)


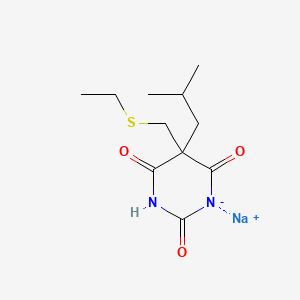
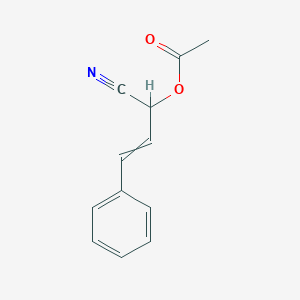
![7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14445688.png)
![3-[4-(Chloromethyl)phenyl]propan-1-ol](/img/structure/B14445695.png)

